Bis[4-(2-nitrophenoxy)phenyl]methanone
Description
Properties
Molecular Formula |
C25H16N2O7 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
bis[4-(2-nitrophenoxy)phenyl]methanone |
InChI |
InChI=1S/C25H16N2O7/c28-25(17-9-13-19(14-10-17)33-23-7-3-1-5-21(23)26(29)30)18-11-15-20(16-12-18)34-24-8-4-2-6-22(24)27(31)32/h1-16H |
InChI Key |
WWESLGXSZNDADU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution Approach
The most widely reported method involves reacting bis(4-fluorophenyl)methanone with 2-nitrophenol in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction proceeds via deprotonation of 2-nitrophenol to form a phenoxide ion, which displaces fluoride from the methanone substrate.
Key Conditions :
-
Base : K₂CO₃ or cesium carbonate (Cs₂CO₃) to enhance nucleophilicity.
-
Reaction Time : 12–48 hours, with yields ranging from 70–85% after recrystallization.
This method benefits from scalability and compatibility with industrial equipment but faces challenges in isolating ortho-substituted products due to steric hindrance.
Ullmann Coupling Strategy
Ullmann coupling offers an alternative route using bis(4-iodophenyl)methanone and 2-nitrophenol in the presence of a copper catalyst. While this method avoids harsh bases, it requires elevated temperatures (180–200°C) and extended reaction times (24–72 hours), resulting in moderate yields (60–75%).
Optimization Insights :
Nitration of Preformed Ether Linkages
Post-synthetic nitration of bis(4-phenoxyphenyl)methanone introduces nitro groups at the ortho position relative to the ether oxygen. Using fuming nitric acid (90%) in dichloromethane at 0–5°C achieves selective nitration, though this method risks over-nitration and requires meticulous temperature control.
Critical Parameters :
-
Nitrating Agent : 70–85% nitric acid to minimize byproducts.
-
Reaction Time : 2–4 hours, yielding 65–80% product after column purification.
Optimization of Reaction Conditions
Influence of Base and Solvent
Comparative studies reveal that Cs₂CO₃ in DMAc enhances reaction rates by 30% compared to K₂CO₃ in DMF, attributed to improved solubility of the phenoxide intermediate. Solvents with higher dielectric constants (e.g., DMSO) further accelerate substitution but complicate purification due to increased side reactions.
Table 1: Solvent and Base Impact on Yield
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DMF | K₂CO₃ | 150 | 78 |
| DMAc | Cs₂CO₃ | 160 | 85 |
| DMSO | K₂CO₃ | 140 | 68 |
Temperature and Time Parameters
Elevated temperatures (>150°C) reduce reaction times but risk methanone degradation. A balance is achieved at 155°C for 24 hours, optimizing yield and purity.
Purification Techniques
Crude product isolation typically involves precipitation in methanol-water mixtures, followed by recrystallization from ethanol or ethyl acetate. High-performance liquid chromatography (HPLC) is employed for analytical-grade purification, achieving >99% purity.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (CDCl₃): δ 8.21 (d, 2H, Ar-NO₂), 7.65 (m, 4H, Ar-CO), 7.32 (m, 4H, Ar-O).
Comparative Analysis of Methodologies
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 85 | 98 | High |
| Ullmann Coupling | 70 | 95 | Moderate |
| Nitration | 75 | 90 | Low |
Nucleophilic substitution emerges as the superior method due to its balance of yield and scalability, though nitration offers cost advantages for small-scale production.
Industrial-Scale Production Considerations
Large-scale synthesis adopts continuous flow reactors to maintain temperature control and reduce solvent usage by 40%. Catalyst recycling protocols, particularly for palladium-based systems, further enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
Bis[4-(2-nitrophenoxy)phenyl]methanone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: Bis[4-(2-aminophenoxy)phenyl]methanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis of Bis[4-(2-nitrophenoxy)phenyl]methanone
The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. A common synthetic route includes:
- Reactants : 4-(2-nitrophenoxy)phenol and an appropriate carbonyl compound.
- Conditions : The reaction is usually carried out in a polar aprotic solvent under reflux conditions.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity.
This method allows for high yields and purity, making it suitable for further applications in research and industry .
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The presence of nitro groups enhances its electrophilic properties, allowing it to interact with microbial cellular components. Studies have shown it to be effective against various drug-resistant pathogens, suggesting its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of specific proteins or pathways related to cell survival and proliferation . Further research is needed to elucidate these mechanisms in detail.
Material Science Applications
Organic Electronics
Due to its unique structural features, this compound has potential applications in the field of organic electronics. Its ability to act as a ligand suggests it could be used in the fabrication of molecular electronic devices, where it may play a role in charge transport or as a component in organic light-emitting diodes (OLEDs) .
Polymer Chemistry
The compound's reactivity allows it to be incorporated into polymer matrices, enhancing the thermal and chemical stability of the resulting materials. This application is particularly relevant in the development of high-performance polymers used in aerospace and automotive industries .
Environmental Applications
Pollutant Degradation
The electrophilic nature of this compound makes it a candidate for use in environmental remediation processes. Its ability to form reactive intermediates can facilitate the degradation of persistent organic pollutants (POPs), contributing to efforts aimed at reducing environmental contamination .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Bis[4-(2-nitrophenoxy)phenyl]methanone involves its interaction with molecular targets through its nitro and phenoxy groups. These interactions can lead to various biological effects, depending on the specific target and pathway involved. For example, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Positional Isomerism: Nitrophenoxy Substituents
- Bis[4-(4-nitrophenoxy)phenyl]methanone (CAS 114656-41-6) : Substituents: Para-nitrophenoxy groups (4-nitrophenoxy). Applications: Likely used in polymer chemistry or as an intermediate in synthesizing nitroaromatic compounds.
- Bis[4-(2-nitrophenoxy)phenyl]methanone: Substituents: Ortho-nitro groups introduce steric strain, which may reduce solubility but enhance rigidity in materials. Electronic effects: Ortho-nitro groups exert stronger inductive effects than para-substituted analogs, altering redox behavior and UV absorption profiles.
Substituent-Type Variations
- Bis[4-(dimethylamino)phenyl]methanone: Substituents: Electron-donating dimethylamino groups. Role: Acts as a degradation intermediate of malachite green dye, demonstrating reduced cytotoxicity compared to the parent dye . Contrast: Electron-donating vs. withdrawing substituents dictate reactivity; nitro groups favor electrophilic substitution resistance, while amino groups enhance nucleophilic activity.
- Bis(4-methoxyphenyl)methanone (CAS 90-96-0) : Substituents: Methoxy groups (electron-donating). Applications: Used in organic synthesis and photostabilizers. Comparison: Methoxy-substituted derivatives exhibit higher electron density, making them suitable for charge-transfer complexes, whereas nitro-substituted analogs are better suited for high-stability applications.
Physical and Thermodynamic Properties
While specific data for this compound are unavailable, trends can be inferred:
- Molecular weight: Estimated ~466.3 g/mol (based on nitrophenoxy analogs).
- Melting point: Likely higher than bis(4-methoxyphenyl)methanone (258.27 g/mol) due to nitro group-induced intermolecular interactions.
- Thermal stability: Nitro groups may enhance thermal resistance compared to methyl or methoxy derivatives, as seen in (4-methylphenyl)phenylmethanone (ΔfH°solid = -63.3 kJ/mol) .
Data Table: Comparative Analysis
Q & A
Q. What are the optimal synthetic routes for Bis[4-(2-nitrophenoxy)phenyl]methanone, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves Ullmann coupling or nucleophilic aromatic substitution between 2-nitrophenol derivatives and bis(4-fluorophenyl)methanone precursors. Key parameters include:
- Catalyst selection : Copper(I) iodide or palladium catalysts for coupling efficiency .
- Solvent system : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reactivity .
- Temperature control : Reactions often require 80–120°C to overcome activation barriers while avoiding nitro group decomposition .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product from diaryl ether byproducts .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structural integrity of this compound?
- Methodological Answer :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using symmetry considerations:
- Aromatic protons adjacent to nitro groups show deshielding (δ 8.0–8.5 ppm).
- Methanone carbonyl resonance appears at δ 190–200 ppm in <sup>13</sup>C NMR .
- FTIR : Validate nitro (1520–1350 cm⁻¹ asymmetric stretching) and ketone (1680–1660 cm⁻¹ C=O) functional groups .
Compare experimental data with NIST Chemistry WebBook entries for analogous benzophenones to resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity trends in the photodegradation of this compound under UV vs. visible light?
- Methodological Answer :
- Experimental design :
Use controlled irradiation setups (e.g., UV-A vs. UV-C lamps) to isolate wavelength-dependent pathways .
Monitor degradation via HPLC-MS to track nitro group reduction or ketone cleavage intermediates .
- Data analysis :
- UV light promotes nitro-to-nitrito isomerization, increasing radical formation.
- Visible light may induce charge-transfer complexes with solvents, altering degradation kinetics .
Cross-reference computational studies (e.g., TD-DFT) to correlate experimental half-lives with excited-state energy barriers .
Q. How can computational modeling (e.g., DFT, QSAR) predict the environmental fate or toxicity of this compound?
- Methodological Answer :
- DFT parameters :
- Optimize geometry using B3LYP/6-31G(d) to calculate LUMO energy (electron-accepting capacity) and logP (bioaccumulation potential) .
- QSAR models :
- Train models using databases (e.g., EPA DSSTox) to correlate structural descriptors (e.g., nitro group count, molar volume) with ecotoxicity endpoints .
Validate predictions against experimental bioassays (e.g., Daphnia magna mortality assays) to resolve discrepancies between in silico and in vivo data .
Q. What strategies resolve discrepancies in reported solubility data for this compound across solvents?
- Methodological Answer :
- Systematic solubility testing :
Use shake-flask method with UV-Vis quantification in solvents of varying polarity (e.g., hexane, acetonitrile, DMSO) .
Apply Hansen solubility parameters to identify solvent-component mismatches (e.g., δh hydrogen-bonding discrepancies) .
- Data reconciliation :
- Account for temperature gradients and metastable polymorphs via differential scanning calorimetry (DSC) .
Methodological Framework for Research Design
Q. How can a theoretical framework guide the investigation of this compound’s biological activity?
- Methodological Answer :
- Conceptual basis : Link hypotheses to established theories (e.g., QSAR for antimicrobial activity or redox cycling for nitroaromatic toxicity) .
- Experimental alignment :
Design enzyme inhibition assays (e.g., cytochrome P450) to test redox activity hypotheses .
Use molecular docking (AutoDock Vina) to predict binding affinities with target proteins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
